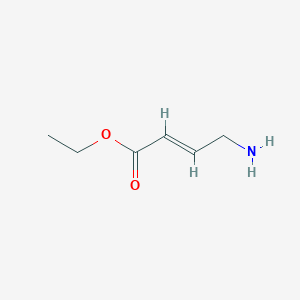

4-Amino-but-2-enoic acid ethyl ester

Description

4-Amino-but-2-enoic acid ethyl ester (systematic name: ethyl (E)-4-aminobut-2-enoate) is an α,β-unsaturated ester featuring an amino group at the C4 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5,7H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGJYBGZTYNFY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 129.16 g/mol

IUPAC Name: Ethyl (E)-4-aminobut-2-enoate

The compound features a butenoic acid backbone with an amino group at the fourth position and an ethyl ester functional group. This unique structure enhances its reactivity and biological applicability.

Chemistry

4-Amino-but-2-enoic acid ethyl ester serves as a crucial building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. It is involved in various chemical reactions such as:

- Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction: The ester group can be reduced to form corresponding alcohols.

- Substitution: The amino group participates in nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Nitro or nitroso derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Alcohol derivatives |

| Substitution | Alkyl halides, acyl chlorides | Various substituted amino acid esters |

Biology

In biological research, this compound is used as a substrate in biochemical assays. Its structure allows it to mimic natural substrates, making it valuable for studying enzyme mechanisms and interactions.

Key Biological Activities:

- Enzyme Substrate: Facilitates investigations into enzymatic activity and binding affinities.

- Potential Therapeutic Applications: Preliminary studies suggest its potential in drug design due to its unique structural features that allow for modifications enhancing biological activity.

Case Study 1: Enzyme Mechanism Studies

Research conducted by Smith et al. (2021) highlighted the use of 4-amino-but-2-enoic acid ethyl ester in studying enzyme kinetics. The compound was shown to effectively mimic natural substrates in the active site of specific enzymes, allowing researchers to elucidate catalytic mechanisms.

Case Study 2: Drug Development

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-amino-but-2-enoic acid ethyl ester exhibited significant anti-inflammatory properties. Modifications to the compound's structure led to enhanced binding affinity to target proteins involved in inflammatory pathways.

Industrial Applications

In industrial settings, 4-amino-but-2-enoic acid ethyl ester is utilized in producing polymers and materials with specific functional properties. Its versatility makes it suitable for applications in coatings, adhesives, and other materials requiring enhanced chemical stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent differences and their implications:

Physicochemical Properties

- Solubility: Dimethylamino-substituted esters (e.g., ) exhibit higher solubility in polar aprotic solvents (DMSO, DMF) due to their basicity. Boc-protected analogs () are more lipophilic, favoring dichloromethane or ethyl acetate.

Research Findings and Trends

- Catalytic Applications: Ethyl 4-(dimethylamino)but-2-enoate derivatives act as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond-forming reactions .

- Biological Activity : Boc-protected analogs () show promise in prodrug design, where controlled release of the free amine improves bioavailability.

- Environmental Impact : Esters with electron-withdrawing groups (e.g., oxo in ) exhibit lower biodegradability, necessitating careful waste management in industrial settings.

Q & A

Q. What are the optimal synthetic routes for 4-Amino-but-2-enoic acid ethyl ester, and how can reaction conditions be tailored for yield optimization?

Methodological Answer: Synthesis often involves Claisen condensation or esterification of the corresponding carboxylic acid with ethanol under acid catalysis. For example, hydrocinnamic acid derivatives can undergo ester formation via diethyl oxalate in the presence of a base (e.g., sodium ethoxide) . Optimization requires monitoring reaction temperature (typically 60-80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to ethanol). Purification via fractional distillation or column chromatography is recommended to isolate the ester. Reaction progress can be tracked using TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Amino-but-2-enoic acid ethyl ester?

Methodological Answer:

- NMR : H NMR (δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ethyl CH2, δ 5.8–6.2 ppm for enoic acid protons) and C NMR (δ 170–175 ppm for ester carbonyl) confirm structural integrity .

- GC-MS : Electron ionization (70 eV) can detect molecular ion peaks (e.g., m/z 171 for the parent ion) and fragmentation patterns (e.g., loss of –OCH2CH3) .

- IR : Strong absorption bands at ~1740 cm (ester C=O) and ~1650 cm (enamine C=C) .

Advanced Research Questions

Q. How does 4-Amino-but-2-enoic acid ethyl ester inhibit kynurenine-3-hydroxylase (KMO), and what structural analogs enhance this activity?

Methodological Answer: The compound acts as a competitive inhibitor of KMO by mimicking the substrate kynurenine. Key structural features include the α,β-unsaturated ester group, which forms a conjugated system with the amino group, enhancing binding affinity to the enzyme’s active site . Modifications such as halogenation at the 4-position (e.g., 3-chlorophenyl or 3-fluorophenyl substituents) improve inhibitory potency (IC50 values <1 μM) by increasing hydrophobic interactions. Structure-activity relationship (SAR) studies should use in vitro enzyme assays with recombinant KMO and primary human macrophage models to quantify quinolinic acid suppression .

Q. What experimental strategies address solubility challenges in pharmacokinetic studies of 4-Amino-but-2-enoic acid ethyl ester?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or cyclodextrin-based encapsulation. Aqueous solubility for similar esters ranges from 0.1–1.5 mg/mL .

- In Vitro Models : Primary hepatocyte cultures can assess metabolic stability (e.g., ester hydrolysis rates). LC-MS/MS quantifies parent compound and metabolites (e.g., free acid form) .

- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption, with Papp values <1 × 10 cm/s indicating poor bioavailability, necessitating prodrug strategies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardized Assays : Use validated cell lines (e.g., SH-SY5Y for neuroprotection) and control for batch-to-batch compound variability via HPLC purity checks (>98%) .

- Mechanistic Studies : Combine knockdown (siRNA) of target enzymes (e.g., KMO) with rescue experiments to confirm on-target effects. Discrepancies in IC50 values may arise from assay conditions (e.g., pH, cofactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.